1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 1335-46-2
VCID: VC0075163
InChI: InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
SMILES: CCC(=O)C=CC1C(=CCCC1(C)C)C
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

CAS No.: 1335-46-2

Main Products

VCID: VC0075163

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one - 1335-46-2

CAS No. 1335-46-2
Product Name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
Standard InChI InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
Standard InChIKey VPKMGDRERYMTJX-CMDGGOBGSA-N
Isomeric SMILES CCC(=O)/C=C/C1C(=CCCC1(C)C)C
SMILES CCC(=O)C=CC1C(=CCCC1(C)C)C
Canonical SMILES CCC(=O)C=CC1C(=CCCC1(C)C)C
Boiling Point 291 °F at 16 mm Hg (NTP, 1992)
Density 0.93 at 77 °F (NTP, 1992)
d25 0.92
0.921-0.930
Flash Point greater than 200 °F (NTP, 1992)
Physical Description 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
Liquid
yellowish, oily liquid
Description 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste.
Solubility less than 1 mg/mL at 68° F (NTP, 1992)
Synonyms methylionone
Vapor Density greater than 1 (NTP, 1992) (Relative to Air)
Reference 1. Bernaola G, Escayol P, Fernández E, Fernández de Corrés L. Contact dermatitis from methylionone fragrance. Contact Dermatitis. 1989 Jan;20(1):71-2. doi: 10.1111/j.1600-0536.1989.tb03107.x. PMID: 2914440.

2. Api AM, Belsito D, Biserta S, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Cancellieri MA, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Gadhia S, Jones L, Joshi K, Lapczynski A, Lavelle M, Liebler DC, Na M, O'Brien D, Patel A, Penning TM, Ritacco G, Rodriguez-Ropero F, Romine J, Sadekar N, Salvito D, Schultz TW, Siddiqi F, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food Chem Toxicol. 2019 Dec;134 Suppl 2:110716. doi: 10.1016/j.fct.2019.110716. Epub 2019 Jul 28. PMID: 31365887.

3. Nakamura M, Noda S, Kosugi M, Ishiduka N, Mizukoshi K, Taniguchi M, Nemoto S. Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2010;51(5):213-9. doi: 10.3358/shokueishi.51.213. PMID: 21071904.
PubChem Compound 5371084
Last Modified Nov 11 2021
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